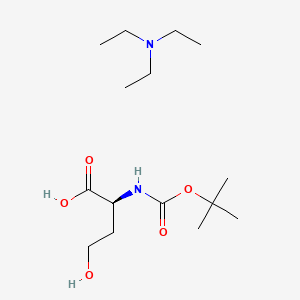

(S)-N-Boc-L-homoserine Triethylammonium Salt

Description

BenchChem offers high-quality (S)-N-Boc-L-homoserine Triethylammonium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-Boc-L-homoserine Triethylammonium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-diethylethanamine;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5.C6H15N/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13;1-4-7(5-2)6-3/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);4-6H2,1-3H3/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFLJVHFPCDKEP-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC(C)(C)OC(=O)NC(CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675718 | |

| Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796072-25-8 | |

| Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of (S)-N-Boc-L-homoserine Triethylammonium Salt?

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-L-homoserine Triethylammonium Salt is a derivative of the non-proteinogenic amino acid L-homoserine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a triethylammonium cation forming a salt with the carboxylate group. This compound is of interest to researchers in the fields of peptide synthesis, medicinal chemistry, and drug discovery due to its potential as a versatile building block. The presence of the Boc group allows for controlled peptide chain elongation, while the triethylammonium salt form can enhance solubility in organic solvents, facilitating its use in various reaction conditions. While specific literature on this particular salt is sparse, its chemical properties and reactivity can be largely inferred from the well-established chemistry of its constituent parts: N-Boc protected amino acids and triethylammonium salts of carboxylic acids.

This guide provides a comprehensive overview of the known and predicted chemical properties of (S)-N-Boc-L-homoserine Triethylammonium Salt, along with detailed protocols for its synthesis and handling, and a discussion of its potential research applications, including its putative role as an inhibitor in the context of Alzheimer's disease research[1][2].

Chemical and Physical Properties

The fundamental physicochemical properties of (S)-N-Boc-L-homoserine Triethylammonium Salt are summarized in the table below. These have been compiled from various chemical supplier databases.

| Property | Value | References |

| CAS Number | 796072-25-8 | [1][3] |

| Molecular Formula | C₁₅H₃₂N₂O₅ | [1][3] |

| Molecular Weight | 320.42 g/mol | [1][3] |

| Appearance | Clear colorless oil | [1] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | -20°C | [1] |

Based on the structure, it is also expected to be soluble in a range of polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), a common characteristic of triethylammonium salts of N-protected amino acids which enhances their utility in solution-phase synthesis[4].

Synthesis and Purification

Experimental Protocol: Synthesis of (S)-N-Boc-L-homoserine Triethylammonium Salt

Materials:

-

(S)-N-Boc-L-homoserine

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous diethyl ether (Et₂O) or other suitable non-polar solvent

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere, dissolve (S)-N-Boc-L-homoserine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

-

Addition of Triethylamine: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.05 eq) dropwise via a syringe. A slight excess of triethylamine ensures complete salt formation.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. The formation of the salt, which may be an oil or a precipitate, should be observed.

-

Isolation: If a precipitate forms, it can be collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum. If the product is an oil, the solvent can be removed under reduced pressure to yield the crude product.

-

Purification (if necessary): The resulting oil can be purified by washing with a non-polar solvent like hexane to remove any excess triethylamine, followed by drying under high vacuum.

Causality Behind Experimental Choices:

-

The use of an inert atmosphere is crucial to prevent the absorption of atmospheric moisture, which could hydrolyze the Boc group under certain conditions or interfere with the salt formation.

-

The dropwise addition of triethylamine at 0 °C helps to control the exothermic nature of the acid-base reaction.

-

Using a slight excess of triethylamine drives the equilibrium towards the formation of the salt.

Caption: Synthetic workflow for (S)-N-Boc-L-homoserine Triethylammonium Salt.

Chemical Reactivity and Stability

The reactivity of (S)-N-Boc-L-homoserine Triethylammonium Salt is governed by its three primary functional groups: the Boc-protected amine, the triethylammonium carboxylate, and the primary hydroxyl group on the side chain.

Caption: Key reactive sites of the subject molecule.

Stability of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions[]. It is generally stable to basic and nucleophilic conditions, as well as catalytic hydrogenation[]. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent[].

Reactivity of the Triethylammonium Carboxylate

The triethylammonium salt of the carboxylic acid is essentially a protected carboxylate. The carboxylate anion is nucleophilic and can participate in reactions such as esterification with alkyl halides[6]. The triethylammonium cation can be labile, especially during purification by chromatography or upon evaporation, which can lead to the loss of triethylamine and regeneration of the free carboxylic acid[4]. The stability of the salt is dependent on the pKa of the corresponding acid[4].

Reactivity of the Side-Chain Hydroxyl Group

The primary hydroxyl group on the homoserine side chain is a potential site for further functionalization. It can undergo reactions typical of alcohols, such as acylation, alkylation, or oxidation, depending on the desired modification.

Potential for Lactonization

N-protected homoserine derivatives are known to have the potential to undergo intramolecular cyclization to form the corresponding N-protected α-amino-γ-butyrolactone[7]. This reaction is typically promoted under acidic conditions which can facilitate the removal of the Boc group, followed by nucleophilic attack of the hydroxyl group on the activated carboxylic acid.

Spectroscopic Characterization (Predicted)

While specific spectroscopic data for (S)-N-Boc-L-homoserine Triethylammonium Salt is not publicly available, its characteristic spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the protons of the homoserine backbone, and the triethylammonium cation (a quartet around 3.1 ppm and a triplet around 1.2 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the Boc group and the carboxylate, the quaternary carbon and methyl carbons of the Boc group, the carbons of the homoserine backbone, and the ethyl carbons of the triethylammonium cation.

-

IR Spectroscopy: The infrared spectrum would likely show a strong absorption band for the carboxylate anion (around 1600-1550 cm⁻¹), a broad absorption for the O-H stretch of the hydroxyl group (around 3400-3200 cm⁻¹), and characteristic absorptions for the N-H of the carbamate and the C-H bonds.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a peak for the N-Boc-L-homoserine anion at m/z 218.1 and a peak for the triethylammonium cation at m/z 102.1.

Applications in Research

(S)-N-Boc-L-homoserine Triethylammonium Salt is a valuable intermediate in organic synthesis, particularly in the construction of peptides and other complex molecules. The Boc protection allows for its use in stepwise peptide synthesis[8].

Potential Role in Alzheimer's Disease Research

Several chemical suppliers list this compound as an "inhibitor for treatment of Alzheimer's disease"[1][2]. However, the primary research literature supporting this specific claim is not readily identifiable. The reference to "Alper, P. B." by one supplier could not be definitively linked to a publication on this compound and Alzheimer's disease through available search methods[1]. It is plausible that this compound is used as a building block in the synthesis of more complex molecules that are being investigated as potential therapeutics for Alzheimer's disease. The development of small molecule inhibitors is a key area of research for neurodegenerative diseases[9][10][11][12].

Handling and Storage

Handling:

As with all laboratory chemicals, (S)-N-Boc-L-homoserine Triethylammonium Salt should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Storage:

For long-term stability, it is recommended to store the compound at -20°C[1]. Some suppliers also suggest storage in a refrigerator at 2-8°C[2]. It should be kept in a tightly sealed container to protect it from moisture.

References

- Pillay, M. K., Kannan, K., & Ramasubramanian, P. (1983). Kinetics of reaction of triethylammonium carboxylates with α-halogenocarbonyl compounds in organic solvents. Tetrahedron, 39(23), 3899-3907.

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Institutes of Health. [Link]

-

Preparation and improved stability of N-Boc-alpha-amino-5-acyl Meldrum's acids, a versatile class of building blocks for combinatorial chemistry. PubMed. [Link]

-

N-Acyl homoserine lactone. Wikipedia. [Link]

-

Pharmaffiliates. (S)-N-Boc-L-homoserine Triethylammonium Salt. [Link]

-

The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note. National Institutes of Health. [Link]

- Kohler, F., Liebermann, E., Miksch, G., & Kainz, C. (1973). Thermodynamics of the acetic acid-triethylamine system. The Journal of Physical Chemistry, 77(18), 2224-2228.

-

Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR. National Institutes of Health. [Link]

-

Alzheimer's Drug Moves into Phase 1 Safety Study. Alzheimer's News Today. [Link]

-

Stability of the compound in triethylammonium bicarbonate buffer assessed as compound decomposition at pH 8.5 incubated at 37 degC by [31P] NMR spectroscopy. PubChem. [Link]

-

Amyloid precursor protein synthesis inhibitors for Alzheimer's disease treatment. National Institutes of Health. [Link]

-

A new drug could stop Alzheimer's before memory loss begins. ScienceDaily. [Link]

-

Mechanisms for interaction between acetic acid and triethylamine. ResearchGate. [Link]

-

New Alzheimer's Drug Protects the Blood-Brain Barrier. Technology Networks. [Link]

-

Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Beilstein Journal of Organic Chemistry. [Link]

-

Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. MDPI. [Link]

-

Neuro-protective effects of aloperine in an Alzheimer's disease cellular model. PubMed. [Link]

-

What happens when amino acids are added to triethylamine? ResearchGate. [Link]

-

Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

-

Synthesis of Library of N-t-boc Amino ester. Digital Commons at Buffalo State. [Link]

-

Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution. PubMed. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 10. Amyloid precursor protein synthesis inhibitors for Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencedaily.com [sciencedaily.com]

- 12. New Alzheimer’s Drug Protects the Blood-Brain Barrier | Technology Networks [technologynetworks.com]

(S)-N-Boc-L-homoserine Triethylammonium Salt structure and molecular weight.

An In-Depth Technical Guide to (S)-N-Boc-L-homoserine Triethylammonium Salt

This guide provides a comprehensive technical overview of (S)-N-Boc-L-homoserine Triethylammonium Salt, a specialized amino acid derivative. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's structure, properties, and critical applications, with a primary focus on its role in solid-phase peptide synthesis (SPPS).

Introduction and Strategic Overview

(S)-N-Boc-L-homoserine Triethylammonium Salt is a protected amino acid uniquely suited for specific applications in synthetic organic chemistry. It consists of the L-homoserine backbone, a non-proteinogenic amino acid, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The carboxylic acid moiety exists as a salt with the triethylammonium cation.

The strategic utility of this compound stems from two key features:

-

The Boc Protecting Group: This acid-labile group ensures the alpha-amine is unreactive during coupling reactions, preventing self-polymerization. It can be removed under specific acidic conditions that, ideally, do not affect other protecting groups or the linkage to a solid support[1][2].

-

The Triethylammonium Salt: Formation of the triethylammonium salt deprotonates the carboxylic acid, enhancing its nucleophilicity. This is particularly advantageous in the initial anchoring step of peptide synthesis onto chloromethylated resins[3]. The salt form can also improve solubility in organic solvents compared to the free acid[4][5].

While some commercial suppliers note its potential as an inhibitor for Alzheimer's disease research, this guide will focus on its well-established and mechanistically understood role in peptide chemistry, as robust, peer-reviewed evidence for its therapeutic applications is not extensively documented in scientific literature.

Molecular Structure and Physicochemical Properties

The compound is an ion pair formed through an acid-base reaction between the carboxylic acid of N-Boc-L-homoserine and the tertiary amine, triethylamine[5].

Chemical Structure

The structure comprises the (S)-N-Boc-L-homoserinate anion and the triethylammonium cation.

Diagram: Ionic Structure of (S)-N-Boc-L-homoserine Triethylammonium Salt

Caption: Ionic interaction between the carboxylate of N-Boc-L-homoserine and protonated triethylamine.

Physicochemical Data

The key properties of (S)-N-Boc-L-homoserine Triethylammonium Salt are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 796072-25-8 | [6] |

| Molecular Formula | C₁₅H₃₂N₂O₅ | [6] |

| Molecular Weight | 320.42 g/mol | [6] |

| Appearance | Clear, colorless oil | [6] |

| Solubility | Soluble in water | [6] |

| Storage Conditions | -20°C | [6] |

Synonyms: N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Triethylammonium Salt; (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutanoic Acid Triethylammonium Salt; N-tert-Butoxycarbonyl-L-homoserine Triethylammonium Salt.[3][6][7]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary and most well-documented application of this compound is in Boc-based solid-phase peptide synthesis. It serves as a building block for introducing a homoserine residue at a specific position within a peptide chain.

Rationale for Use: The Anchoring Step

The first step in SPPS is the covalent attachment (anchoring) of the C-terminal amino acid to an insoluble resin support, most classically the Merrifield resin (chloromethylated polystyrene)[3]. This reaction is a nucleophilic substitution where the carboxylate of the protected amino acid attacks the chloromethyl group of the resin.

Expertise & Causality: Using the free acid form of a Boc-amino acid is inefficient for this step due to the low nucleophilicity of the protonated carboxylic acid. Converting the acid to its conjugate base (a carboxylate) is essential. The triethylammonium salt provides this pre-formed carboxylate anion. In the original Boc-SPPS procedures developed by Merrifield, triethylammonium salts were used for this purpose to ensure a racemization-free esterification[3]. The triethylamine acts as a non-nucleophilic base that facilitates the formation of the carboxylate, which is then soluble in organic solvents like ethanol or DMF and ready to react with the resin[1][3].

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. Use of tetrabutylammonium salts of amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. A patent review of butyrylcholinesterase inhibitors and reactivators 2010-2017 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and purification of (S)-N-Boc-L-homoserine Triethylammonium Salt.

An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of (S)-N-Boc-L-homoserine Triethylammonium Salt

Foreword: The Strategic Importance of Protected Homoserine Derivatives

In the landscape of modern peptide synthesis and drug discovery, the precise control of reactive functional groups is paramount. (S)-N-Boc-L-homoserine stands out as a pivotal chiral building block. Its dual functionality—a protected amine and a free carboxylic acid, complemented by a primary alcohol on the side chain—offers a versatile scaffold for complex molecular construction. The tert-butoxycarbonyl (Boc) protecting group provides robust, acid-labile protection essential for multi-step synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[][2][]

The conversion of the free acid to its triethylammonium salt is not a trivial step but a strategic decision to enhance its utility. This salt form often exhibits improved solubility in organic solvents and better handling characteristics compared to the free acid, which can be a challenging-to-handle oil or an amorphous solid. This guide provides a comprehensive, field-proven methodology for the synthesis of (S)-N-Boc-L-homoserine and its subsequent conversion to the highly purified triethylammonium salt, grounded in established chemical principles and supported by authoritative references.

Part 1: Synthesis of (S)-N-Boc-L-homoserine

The foundational step is the chemoselective N-terminal protection of L-homoserine. The method of choice employs di-tert-butyl dicarbonate (Boc₂O) under aqueous alkaline conditions, a classic and highly efficient transformation.[4][5]

Core Principles and Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the deprotonated amino group of L-homoserine on one of the carbonyl carbons of Boc₂O. The use of a base is critical; it deprotonates the ammonium group of the zwitterionic amino acid, increasing the nucleophilicity of the nitrogen atom. The reaction is typically performed in a biphasic solvent system (e.g., water/dioxane) to accommodate the solubility of both the polar amino acid and the nonpolar Boc anhydride.[]

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| L-Homoserine | 119.12 | 4.76 g | 40.0 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 8.48 g | 80.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 13.1 g (13.8 mL) | 60.0 |

| 1,4-Dioxane | - | 50 mL | - |

| Deionized Water | - | 200 mL | - |

| 2 M Hydrochloric Acid (HCl) | - | As needed | - |

| Ethyl Acetate (EtOAc) | - | ~300 mL | - |

| Petroleum Ether | - | ~100 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - |

Procedure:

-

Initial Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-homoserine (4.76 g, 40 mmol) and sodium carbonate (8.48 g, 80 mmol) in 200 mL of deionized water.[5]

-

Solvent Addition: Add 50 mL of 1,4-dioxane to the aqueous solution and stir for 5 minutes to ensure homogeneity.[5]

-

Boc₂O Addition: Cool the flask in an ice-water bath. Once chilled, slowly add di-tert-butyl dicarbonate (13.8 mL, 60 mmol) to the vigorously stirring solution over 15-20 minutes. Causality: The ice bath mitigates the exotherm of the reaction, while slow addition prevents localized high concentrations of the anhydride, minimizing side reactions.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-16 hours) to ensure the reaction proceeds to completion.[5]

-

Initial Work-up: Transfer the reaction mixture to a separatory funnel. Wash with petroleum ether (2 x 50 mL) to remove any unreacted Boc₂O and other nonpolar impurities. Discard the organic layers.[5]

-

Acidification: Return the aqueous phase to the flask and cool it in an ice bath. Carefully acidify the solution to a pH of 2-3 by the dropwise addition of 2 M HCl.[5] Self-Validation: Monitor the pH with pH paper or a calibrated pH meter. The appearance of a white precipitate or cloudiness indicates the formation of the water-insoluble product.

-

Extraction: Transfer the acidified mixture back to the separatory funnel. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL). Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[5]

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product, (S)-N-Boc-L-homoserine, is typically obtained as a colorless, viscous oil or a sticky foam.[5][6] The expected crude yield is approximately 8.5-9.0 g (97-103%, may contain residual solvent).

Visualization: Synthesis Workflow

Caption: Workflow for the N-Boc protection of L-homoserine.

Part 2: Purification of (S)-N-Boc-L-homoserine

Obtaining a high-purity, solid form of N-Boc protected amino acids can be challenging, as they frequently isolate as oils.[7] A robust purification strategy is essential for ensuring the quality of the final salt.

Purification Strategy: From Oil to Solid

The most effective method for purifying the crude oil is through crystallization induced by solvent pulping, a technique that avoids the need for column chromatography.[7]

Procedure:

-

Solvent Addition: To the flask containing the crude oily product, add a weak polar or nonpolar solvent such as cyclohexane or a mixture of petroleum ether and diethyl ether (e.g., 50 mL).[7]

-

Pulping/Trituration: Stir the mixture vigorously at room temperature. The oil should gradually transform into a white solid as it is "pulped" or triturated by the solvent. This process can take from 30 minutes to several hours. Causality: The solvent dissolves impurities that keep the product oily while inducing the product itself to crystallize or precipitate.

-

Seeding (Optional): If solidification does not occur, adding a seed crystal of previously obtained pure product can initiate crystallization.[7]

-

Isolation: Collect the resulting white solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the same used for pulping).

-

Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) for several hours to obtain pure, solid (S)-N-Boc-L-homoserine.

Quality Control and Purity Assessment

A multi-faceted approach is required to validate the purity and identity of the intermediate.[][9]

| Analysis Method | Purpose | Expected Result |

| HPLC | Quantitative purity assessment | >99% purity. |

| ¹H NMR | Structural confirmation | Peaks corresponding to Boc group (~1.4 ppm, 9H), and homoserine backbone protons. |

| TLC | Reaction monitoring/qualitative check | Single spot with a distinct Rf value (e.g., in 4:1:1 n-butanol:acetic acid:water).[10] |

| Melting Point | Physical characterization | ~140°C.[5] |

Part 3: Synthesis of (S)-N-Boc-L-homoserine Triethylammonium Salt

The final step is the formation of the triethylammonium salt via a simple acid-base reaction. This enhances the compound's utility for subsequent synthetic steps.[11]

Principle of Salt Formation

The carboxylic acid of (S)-N-Boc-L-homoserine is deprotonated by the tertiary amine base, triethylamine (TEA), to form a stable, often more soluble, ammonium carboxylate salt.[11] The reaction is quantitative and typically clean, requiring minimal purification.

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (S)-N-Boc-L-homoserine | 219.24 | 4.39 g | 20.0 |

| Triethylamine (TEA) | 101.19 | 2.02 g (2.78 mL) | 20.0 |

| Dichloromethane (DCM) | - | ~50 mL | - |

Procedure:

-

Dissolution: Dissolve the purified (S)-N-Boc-L-homoserine (4.39 g, 20.0 mmol) in dichloromethane (~50 mL) in a clean, dry flask.

-

Base Addition: While stirring, add a stoichiometric amount of triethylamine (2.78 mL, 20.0 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for 30 minutes. The reaction is instantaneous.

-

Isolation: Remove the solvent completely under reduced pressure. The final product, (S)-N-Boc-L-homoserine Triethylammonium Salt, is typically obtained as a clear, colorless to pale yellow oil or a hygroscopic solid.[12]

Visualization: Salt Formation Workflow

Caption: Workflow for the triethylammonium salt formation.

Part 4: Final Product Characterization

Thorough characterization of the final salt is crucial for its use in demanding applications like pharmaceutical development.

Key Characterization Data:

| Parameter | Value | Reference |

| Chemical Name | (S)-N-Boc-L-homoserine Triethylammonium Salt | [12][13][14] |

| CAS Number | 796072-25-8 | [12][13] |

| Molecular Formula | C₁₅H₃₂N₂O₅ | [12][13] |

| Molecular Weight | 320.42 g/mol | [12][13] |

| Appearance | Clear colorless oil or white to off-white hygroscopic solid | [12] |

| Solubility | Soluble in water, DMSO, methanol | [12][15] |

| Storage | Store at -20°C, keep container well-closed | [16] |

Analytical Confirmation:

-

¹H NMR: Will show characteristic signals for both the Boc-homoserine anion and the triethylammonium cation (a quartet around 3.0-3.2 ppm and a triplet around 1.2-1.3 ppm).

-

HPLC/UPLC-MS: Confirms purity and provides mass data for both the anionic component (m/z ≈ 218) and the cationic component (m/z ≈ 102).

-

FT-IR: The spectrum will show a shift in the carbonyl stretching frequency from the carboxylic acid (~1710-1740 cm⁻¹) to the carboxylate anion (~1550-1610 cm⁻¹).

References

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

- Crystallization method of Boc-amino acid.

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

-

Synthesis of (R)-(+)-Boc-Iturinic Acid (nC14) from Aspartic Acid. ResearchGate. [Link]

-

N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses Procedure. [Link]

-

The Preparation of D- and L-Homoserine. ACS Publications - American Chemical Society. [Link]

-

Separation and Refining of Amino acids. DIAION. [Link]

- Process for the separation of amino acids and their salts from an aqueous solution.

- Preparation method of Boc-L-aspartic acid.

-

(S)-N-Boc-L-homoserine Triethylammonium Salt. Pharmaffiliates. [Link]

-

Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed. [Link]

-

How to purify amino acid with mineral salt. Reddit. [Link]

- A kind of preparation method of BOC L asparagine.

- Process for preparing Boc protected amino acid by (Boc) O.

-

Separation and Purification of Amino Acids. ResearchGate. [Link]

- Preparation of amino acids from their salts.

-

Help Removing Excess Boc Anhydride. Reddit. [Link]

-

What happens when amino acids are added to triethylamine? ResearchGate. [Link]

-

Synthesis of Decapeptide of L-aspartic Acid and benzyl-L-aspartic Acid by Solid Phase Peptide Synthesis. PubMed. [Link]

Sources

- 2. chempep.com [chempep.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. N-Boc-L-Homoserine | 41088-86-2 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 9. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. usbio.net [usbio.net]

- 13. scbt.com [scbt.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. biosynth.com [biosynth.com]

An In-depth Technical Guide to (S)-N-Boc-L-homoserine Triethylammonium Salt: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (S)-N-Boc-L-homoserine Triethylammonium Salt, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, synthesis, analytical characterization, and applications, with a focus on the underlying scientific principles.

Core Compound Identification and Properties

(S)-N-Boc-L-homoserine Triethylammonium Salt is the triethylammonium salt of the N-terminally protected non-proteinogenic amino acid, L-homoserine. The tert-butoxycarbonyl (Boc) protecting group renders the amino functionality inert to many reaction conditions, allowing for selective chemical transformations at other sites of the molecule.

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier | Value | Source(s) |

| CAS Number | 796072-25-8 | [1] |

| Molecular Formula | C15H32N2O5 | [1][2] |

| Molecular Weight | 320.42 g/mol | [1][2] |

| Synonyms | N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Triethylammonium Salt, (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutanoic Acid Triethylammonium Salt, N-tert-Butoxycarbonyl-L-homoserine Triethylammonium Salt | [2] |

| Appearance | Clear colorless oil (for the salt) | [2] |

| Solubility | Soluble in water | [2] |

| Storage Temperature | -20°C | [2] |

The triethylammonium salt form of N-Boc-L-homoserine enhances its solubility in certain organic solvents and can influence its reactivity in specific chemical transformations.

Synthesis and Purification

The synthesis of (S)-N-Boc-L-homoserine Triethylammonium Salt involves two primary steps: the protection of the amino group of L-homoserine with a Boc group, followed by salt formation with triethylamine.

N-Boc Protection of L-homoserine

The most common method for the introduction of the Boc protecting group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Reaction Scheme:

Figure 1: General scheme for the N-Boc protection of L-homoserine.

Detailed Protocol for N-Boc-L-homoserine Synthesis:

-

Dissolution: Dissolve L-homoserine and a base, such as sodium carbonate (2 equivalents), in a mixture of water and a miscible organic solvent like 1,4-dioxane.[3]

-

Addition of Boc₂O: Cool the solution in an ice bath and slowly add di-tert-butyl dicarbonate (1.5 equivalents).[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up:

-

Wash the reaction mixture with a non-polar solvent like petroleum ether to remove unreacted Boc₂O.[3]

-

Acidify the aqueous layer to a pH of 2 with a dilute acid (e.g., 2M HCl). This will protonate the carboxylic acid, causing the N-Boc-L-homoserine to precipitate or be extractable into an organic solvent.[3]

-

Extract the product into an organic solvent such as ethyl acetate.[3]

-

-

Purification:

-

Wash the combined organic layers with water and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]

-

Further purification can be achieved by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Formation of the Triethylammonium Salt

The formation of the triethylammonium salt is a straightforward acid-base reaction.

Reaction Scheme:

Figure 2: General scheme for the formation of the triethylammonium salt.

Protocol for Triethylammonium Salt Formation:

-

Dissolve the purified N-Boc-L-homoserine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Add one equivalent of triethylamine dropwise with stirring.

-

The triethylammonium salt will either precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-N-Boc-L-homoserine and its triethylammonium salt. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Key Parameters and Expected Results |

| Reversed-Phase HPLC (RP-HPLC) | Purity assessment | A single major peak corresponding to the product. Purity is determined by the area percentage of the main peak. |

| Chiral HPLC | Enantiomeric purity | Separation of L- and D-enantiomers to confirm high enantiomeric excess of the (S)-isomer. |

| ¹H NMR | Structural confirmation | Characteristic peaks for the Boc group (a singlet around 1.4 ppm), the protons of the homoserine backbone, and the triethylammonium cation (a quartet around 3.0 ppm and a triplet around 1.2 ppm). |

| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the molecule, including the carbonyls of the Boc group and the carboxylic acid, and the carbons of the homoserine and triethylammonium moieties. |

| Mass Spectrometry (MS) | Molecular weight confirmation | Detection of the molecular ion or characteristic fragment ions corresponding to N-Boc-L-homoserine and triethylamine. |

Applications in Research and Development

N-protected amino acids are fundamental building blocks in the synthesis of peptides and other complex organic molecules. L-homoserine, as a non-proteinogenic amino acid, is a valuable component in the design of novel peptides with modified biological activities.[4]

Solid-Phase Peptide Synthesis (SPPS)

(S)-N-Boc-L-homoserine is a suitable building block for Boc-chemistry-based solid-phase peptide synthesis (SPPS).[5] The triethylammonium salt form was historically used in the original Merrifield method for attaching the first amino acid to the resin, as it aids in a racemization-free esterification.[6] However, a noted drawback of this approach is the potential for the formation of a quaternary triethylammonium salt with the chloromethylated resin, which can limit the method's utility.[6] More contemporary methods often utilize the cesium salt for this initial coupling step.[6]

Workflow for Boc-SPPS:

Sources

Understanding and Quantifying the Solubility of (S)-N-Boc-L-homoserine Triethylammonium Salt: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Introduction

(S)-N-Boc-L-homoserine, a protected derivative of the non-proteinogenic amino acid L-homoserine, is a valuable building block in synthetic organic chemistry and medicinal chemistry.[1][2][3] Its applications span from peptide synthesis to the development of novel therapeutics. The triethylammonium salt form, (S)-N-Boc-L-homoserine Triethylammonium Salt, is often utilized to enhance handling and solubility characteristics. A comprehensive understanding of its solubility profile across a range of solvents is paramount for its effective use in various applications, from reaction optimization and purification to formulation development. This technical guide provides a detailed analysis of the factors governing the solubility of this compound, presents a representative solubility profile, and offers a robust experimental protocol for its determination.

The formation of a triethylammonium salt from the carboxylic acid of N-Boc-L-homoserine is a common strategy to improve the aqueous solubility of the parent amino acid derivative.[4][5] The salt formation introduces an ionic character to the molecule, which can significantly alter its interaction with different solvent environments. This guide will delve into the physicochemical principles that dictate these interactions and provide practical insights for scientists working with this and similar compounds.

Molecular Structure and Its Influence on Solubility

The solubility of (S)-N-Boc-L-homoserine Triethylammonium Salt is a direct consequence of its molecular architecture. Several key functional groups contribute to its overall polarity and capacity for intermolecular interactions:

-

N-Boc (tert-Butoxycarbonyl) Group: This bulky, lipophilic protecting group introduces a nonpolar character, which can enhance solubility in less polar organic solvents.[]

-

Triethylammonium Carboxylate Ion Pair: This is the most significant contributor to the compound's polarity. The ionic interaction between the negatively charged carboxylate and the positively charged triethylammonium ion facilitates dissolution in polar protic solvents, particularly water.[4]

-

Hydroxyl (-OH) Group: The free hydroxyl group on the side chain can act as both a hydrogen bond donor and acceptor, promoting solubility in protic solvents like water and alcohols.

-

Amide Linkage: The carbamate group also possesses hydrogen bond accepting capabilities.

The interplay of these groups results in an amphiphilic molecule with a complex solubility profile.

Caption: Key functional groups of (S)-N-Boc-L-homoserine Triethylammonium Salt influencing its solubility.

Solubility Profile in Common Laboratory Solvents

The following table presents a representative solubility profile of (S)-N-Boc-L-homoserine Triethylammonium Salt at ambient temperature. This data is illustrative and serves to demonstrate the expected solubility trends based on the principles of "like dissolves like." Actual solubility values should be determined experimentally.

| Solvent | Solvent Type | Polarity Index | Hypothetical Solubility (mg/mL) | Observations |

| Water | Polar Protic | 10.2 | > 200 | Very high solubility due to ionic nature and hydrogen bonding.[7][8] |

| Methanol | Polar Protic | 5.1 | > 150 | High solubility, solvates both ionic and polar parts of the molecule. |

| Ethanol | Polar Protic | 4.3 | ~ 100 | Good solubility, slightly lower than methanol due to increased alkyl chain length. |

| Isopropanol | Polar Protic | 3.9 | ~ 50 | Moderate solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 | Excellent solvent for polar and ionic compounds.[9] |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 150 | High solubility, effective at solvating the salt. |

| Acetonitrile | Polar Aprotic | 5.8 | ~ 20 | Limited solubility. |

| Acetone | Polar Aprotic | 5.1 | ~ 15 | Sparingly soluble. |

| Ethyl Acetate | Moderately Polar | 4.4 | < 5 | Poorly soluble. |

| Dichloromethane (DCM) | Nonpolar | 3.1 | < 1 | Insoluble. |

| Tetrahydrofuran (THF) | Moderately Polar | 4.0 | < 5 | Poorly soluble. |

| Hexane | Nonpolar | 0.1 | < 0.1 | Insoluble. |

Discussion of Trends: The high solubility in polar protic solvents like water and methanol is driven by the dissociation of the triethylammonium carboxylate salt and strong hydrogen bonding interactions with the hydroxyl group. Polar aprotic solvents such as DMSO and DMF are also highly effective due to their ability to solvate cations and anions. Conversely, the compound exhibits poor solubility in nonpolar solvents like dichloromethane and hexane, where the energetic cost of breaking the ionic interactions of the salt is not compensated by favorable solute-solvent interactions.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound is the equilibrium solubility method. This involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.[10][11]

Materials and Equipment

-

(S)-N-Boc-L-homoserine Triethylammonium Salt

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or agitator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a gravimetric analysis setup.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of (S)-N-Boc-L-homoserine Triethylammonium Salt to a series of vials. The excess solid should be clearly visible.

-

Pipette a precise volume (e.g., 2.0 mL) of each test solvent into the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter directly into a clean, pre-weighed vial (for gravimetric analysis) or an HPLC vial. This step is crucial to remove any undissolved solid particles.

-

-

Quantification:

-

HPLC Analysis:

-

Prepare a series of calibration standards of the compound in a suitable solvent.

-

Inject the filtered saturated solution onto the HPLC system.

-

Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, re-weigh the vial. The mass of the dissolved solid can be calculated by difference.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Experimental workflow for determining equilibrium solubility.

Implications for Research and Drug Development

A thorough understanding of the solubility of (S)-N-Boc-L-homoserine Triethylammonium Salt is crucial for several aspects of its application:

-

Reaction Chemistry: The choice of solvent is critical for achieving optimal reaction rates and yields. The solubility data guides the selection of a suitable reaction medium that can dissolve both the starting material and other reagents.

-

Purification: Knowledge of solubility is essential for developing effective purification strategies. For instance, insolubility in a particular solvent can be exploited for purification by precipitation or washing. Conversely, high solubility is required for chromatographic purification.

-

Formulation: In drug development, the aqueous solubility of an active pharmaceutical ingredient (API) or an intermediate is a key parameter influencing its bioavailability.[5][12] The high water solubility of this salt makes it a promising candidate for aqueous formulations.

-

Analytical Method Development: Solubility information is necessary for preparing stock solutions and calibration standards for various analytical techniques, including HPLC and NMR.

Conclusion

(S)-N-Boc-L-homoserine Triethylammonium Salt is an amphiphilic molecule with a solubility profile dominated by its ionic character. It exhibits high solubility in polar protic and polar aprotic solvents, and is largely insoluble in nonpolar organic solvents. This guide has provided a theoretical framework for understanding these properties, a representative solubility profile, and a detailed experimental protocol for its quantitative determination. By leveraging this knowledge, researchers and drug development professionals can optimize the use of this versatile building block in their synthetic and formulation endeavors, ensuring efficient and reproducible outcomes.

References

-

Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. [Link]

-

National Institutes of Health. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

ResearchGate. (2017). What happens when amino acids are added to triethylamine?. [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Unknown. (n.d.). Controlled synthesis and properties of poly(L-homoserine). [Link]

-

National Institutes of Health. (2021). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. [Link]

-

Paperial Biological Technology. (n.d.). L-Homoserine Manufacturing and Export. [Link]

-

National Institutes of Health. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC. [Link]

-

Pharmaffiliates. (n.d.). (S)-N-Boc-L-homoserine Triethylammonium Salt. [Link]

-

MDPI. (n.d.). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Homoserine Manufacturing and Export [anethole-dragosantol.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 7. usbio.net [usbio.net]

- 8. mybiosource.com [mybiosource.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Role of the Boc Protecting Group in Homoserine Derivatives

Abstract

In the landscape of modern organic synthesis, particularly in peptide and medicinal chemistry, the strategic manipulation of functional groups is paramount. Homoserine, a non-proteinogenic amino acid, and its derivatives, such as homoserine lactone, are crucial structural motifs in numerous biologically active molecules and serve as versatile synthetic intermediates.[1] The successful synthesis and derivatization of these molecules hinge on the precise control of reactivity, a task largely accomplished through the use of protecting groups. This technical guide provides an in-depth analysis of the tert-butoxycarbonyl (Boc) group, one of the most fundamental and widely utilized protecting groups for the amino functionality of homoserine. We will explore the causality behind its selection, its chemical properties, detailed protocols for its application and removal, and its strategic role in complex synthetic pathways, including solid-phase peptide synthesis (SPPS) and the preparation of key intermediates for drug discovery.

Introduction: The Synthetic Challenge of a Bifunctional Building Block

Homoserine presents a unique synthetic challenge due to its bifunctional nature, possessing both a primary amine and a primary hydroxyl group. The amino group is nucleophilic and basic, while the hydroxyl group can also act as a nucleophile.[2] Unchecked, this dual reactivity leads to a cascade of undesirable side reactions during synthesis, such as self-polymerization or non-selective acylation, drastically reducing the yield and purity of the desired product.[]

The concept of "protecting groups" is the cornerstone of resolving this challenge. An ideal protecting group temporarily masks a reactive functional group, rendering it inert to a specific set of reaction conditions.[4] It must be easy to introduce in high yield, stable throughout subsequent synthetic transformations, and, critically, easy to remove selectively and in high yield without affecting the rest of the molecule.[5]

The tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for amine protection due to its fulfillment of these criteria.[6] Its stability in basic, nucleophilic, and reductive environments, combined with its facile removal under specific acidic conditions, makes it an exceptionally versatile tool for the synthetic chemist.[7][8] This guide will dissect the pivotal role of the Boc group when applied to homoserine, transforming it from a reactive molecule into a precisely controlled building block for advanced synthesis.

The Boc Group: A Profile in Chemical Orthogonality

The Boc group is introduced to the amino function of homoserine to form a carbamate, which significantly attenuates the amine's nucleophilicity and basicity.[9] This transformation is foundational to nearly all subsequent synthetic manipulations.

Key Advantages of the Boc Group

-

Acid Lability: The Boc group is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in organic solvents.[7] This deprotection proceeds under mild conditions that typically do not affect other acid-sensitive groups used in complex syntheses, such as benzyl (Bzl) or tert-butyl (tBu) ethers protecting the side-chain hydroxyl.

-

Broad Stability: It is exceptionally stable to a wide range of non-acidic conditions, including basic hydrolysis (e.g., saponification of esters), hydrazinolysis, and catalytic hydrogenation (e.g., removal of Cbz or Bzl groups).[8][10] This robustness allows for a wide variety of chemical transformations to be performed on other parts of the molecule while the amine remains protected.

-

Orthogonality: The distinct removal conditions of the Boc group (acid-labile) compared to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) is a principle known as "orthogonality".[6][11][12] This allows for the sequential and selective deprotection of different functional groups within the same molecule, which is the strategic foundation of modern solid-phase peptide synthesis (SPPS).[5]

-

Clean Deprotection Products: Acid-catalyzed deprotection generates the free amine (as an ammonium salt), carbon dioxide, and isobutylene—all of which are volatile and easily removed, simplifying product purification.[4][13]

Mechanism of Protection and Deprotection

Understanding the mechanisms is key to troubleshooting and optimizing reaction conditions.

Protection: The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The reaction involves the nucleophilic attack of the homoserine amino group on one of the carbonyl carbons of the anhydride.[14] The resulting intermediate collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes into carbon dioxide and tert-butoxide. The tert-butoxide acts as a base to neutralize the protonated carbamate, driving the reaction to completion.[15]

Deprotection: The acid-catalyzed removal of the Boc group is a cornerstone of its utility. The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[2] This is followed by the loss of the stable tert-butyl cation, which forms isobutylene.[13] The resulting unstable carbamic acid rapidly decarboxylates (loses CO₂) to yield the deprotected primary amine as its corresponding salt (e.g., ammonium trifluoroacetate).[15]

Synthesis and Application of Boc-Homoserine Derivatives

With the amine securely protected, the hydroxyl group of Boc-homoserine becomes a handle for further synthetic elaboration. This section details the synthesis of the core building block and its conversion into other valuable intermediates.

Experimental Protocol: Synthesis of Boc-L-Homoserine

This protocol describes a standard, reliable procedure for the N-Boc protection of L-homoserine.

Materials:

-

L-Homoserine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane (or Tetrahydrofuran - THF)

-

Water

-

Ethyl Acetate

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

1M Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-homoserine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. Stir at room temperature until all solids are dissolved.

-

Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the exotherm and effervescence.

-

Reaction: Allow the mixture to stir vigorously at room temperature overnight (12-18 hours). The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Workup - Quench & Extraction: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Boc₂O.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. Rationale: Protonation of the carboxylate allows for extraction into an organic solvent. The product may precipitate as a white solid or oil.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting white solid or oil can be purified by recrystallization or flash column chromatography to yield pure Boc-L-homoserine.

Boc-Homoserine as a Precursor to Homoserine Lactone

N-acyl-homoserine lactones (AHLs) are critical signaling molecules in bacterial quorum sensing, making them prime targets for research into novel antibacterial agents.[16][17] Boc-L-homoserine is an excellent precursor for the synthesis of Boc-L-homoserine lactone.[18] This is typically achieved via intramolecular cyclization, often promoted by treatment with a carbodiimide reagent (like DCC or EDC) or by activating the side-chain hydroxyl group. The Boc group's stability under these conditions is crucial for the success of the reaction.

Strategic Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy was the original and is still a highly robust method for SPPS, particularly for synthesizing long or difficult sequences.[19][20] In this scheme, the temporary Nα-amino protection is provided by the acid-labile Boc group, while permanent side-chain protection (including for the homoserine hydroxyl) is typically provided by groups like benzyl (Bzl) ethers, which require a much stronger acid (e.g., anhydrous HF) for removal.[20]

The workflow for incorporating a Boc-homoserine(Bzl) residue into a growing peptide chain on a solid support is cyclical and demonstrates the strategic importance of the Boc group.

SPPS Workflow Using Boc-Homoserine

Caption: Boc-SPPS cycle for incorporating a homoserine residue.

Each cycle begins with the selective removal of the Nα-Boc group using TFA, leaving the Bzl-protected hydroxyl group and other side-chain protectors intact.[20] After neutralization, the next Boc-protected amino acid is coupled. This process is repeated until the desired sequence is assembled. The final step involves treatment with a strong acid like HF to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[19]

Comparative Analysis and Strategic Considerations

While highly effective, the Boc strategy is not the only option. The main alternative in modern SPPS is the Fmoc/tBu strategy.[][19] The choice between them is a critical experimental design decision.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Nα-Deprotection | Acid-labile (TFA)[11] | Base-labile (Piperidine)[11] |

| Side-Chain Protection | Acid-labile (strong acid, e.g., Bzl)[19] | Acid-labile (mild acid, e.g., tBu)[] |

| Final Cleavage | Strong acid (e.g., HF, TFMSA)[20] | Mild acid (TFA)[19] |

| Key Advantages | Robust, less prone to aggregation for hydrophobic sequences, lower cost of reagents.[19][21][22] | Milder overall conditions, wider compatibility with sensitive modifications, automation-friendly.[11][] |

| Key Disadvantages | Requires hazardous strong acids (HF) and specialized equipment; repetitive acid treatment can cause side reactions.[22] | Base-labile modifications are incompatible; potential for diketopiperazine formation at the dipeptide stage.[11] |

For homoserine-containing peptides, if the final molecule must avoid any exposure to strong acid, the Fmoc strategy is preferred. However, for synthesizing long, aggregation-prone sequences where the benefits of protonating the N-terminus during deprotection are advantageous, the Boc strategy remains a powerful and relevant choice.[19]

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in the synthetic chemist's arsenal for the manipulation of homoserine and its derivatives. Its robust, reliable nature and well-understood reactivity provide the control necessary to unlock the synthetic potential of this versatile bifunctional building block. By temporarily masking the amine, the Boc group enables selective reactions at the side-chain hydroxyl, facilitates the synthesis of important derivatives like homoserine lactone, and underpins a powerful and established strategy for solid-phase peptide synthesis. A thorough understanding of its properties, mechanisms, and strategic context empowers researchers, scientists, and drug development professionals to design and execute complex synthetic routes with precision and efficiency.

References

- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Bozechemicals.

- BenchChem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem Technical Guides.

- BOC Sciences.

- Modern Organic Synthesis. The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. Modern Organic Synthesis Insights.

- BenchChem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. BenchChem Technical Guides.

- BenchChem. Comparative study of Boc versus Fmoc protecting groups in synthesis. BenchChem Technical Guides.

- Biosynth. Protecting Groups in Peptide Synthesis. Biosynth Resources.

- Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Common Organic Chemistry.

- YouTube. Boc Deprotection Mechanism | Organic Chemistry. Organic Chemistry.

- BenchChem. The Strategic Incorporation of Boc-D-Homoserine in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis. BenchChem Technical Guides.

- BenchChem. The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis. BenchChem Technical Guides.

- Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry.

- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.

- Quora. What is the protection of BOC in organic synthesis processes? Quora.

- Chem-Impex. Boc-O-benzyl-D-β-homoserine.

- Chem-Impex. Boc-O-benzyl-L-β-homoserine.

- BenchChem. In-Depth Technical Guide to Boc-D-Homoserine. BenchChem Technical Guides.

- MedchemExpress.

- Google Patents. EP0498418B1 - Process for the preparation of homoserine lactones.

- Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps.

- MDPI.

- BOC Sciences. The Critical Role of BOC Protecting Groups in Drug Synthesis. BOC Sciences Blog.

- NIH National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology.

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Common Organic Chemistry.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- Sigma-Aldrich. Boc-L-Homoserine lactone. Sigma-Aldrich.

- APExBIO. Boc-L-Homoserine - High-Purity Amino Acid Building Block. APExBIO.

- ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep Inc.

- SpringerLink. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.

- BOC Sciences.

- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

Sources

- 1. EP0498418B1 - Process for the preparation of homoserin lactones - Google Patents [patents.google.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. quora.com [quora.com]

- 5. biosynth.com [biosynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 10. BOC Protection and Deprotection [bzchemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chempep.com [chempep.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Canonical 20: A Technical Guide to Non-Proteinogenic Amino Acids in Peptide Research

Foreword: Expanding the Chemical Lexicon of Peptides

In the landscape of peptide research and drug development, the twenty proteinogenic amino acids have long served as the fundamental building blocks. However, the constraints of this canonical set often limit the therapeutic potential of native peptides, which can suffer from poor metabolic stability, low bioavailability, and conformational ambiguity. The strategic incorporation of non-proteinogenic amino acids (NPAAs), also known as unnatural amino acids (UAAs), has emerged as a transformative approach, empowering researchers to rationally design and synthesize peptides with enhanced drug-like properties. This guide provides an in-depth exploration of the core principles, methodologies, and applications of NPAAs in modern peptide science, offering both foundational knowledge and field-proven insights for researchers, scientists, and drug development professionals.

The Rationale for Venturing Beyond Nature's Toolkit

The introduction of NPAAs into a peptide sequence is a deliberate chemical modification aimed at overcoming the inherent liabilities of natural peptides. These modifications can be broadly categorized by their strategic goals:

-

Enhancing Proteolytic Stability: Native peptides are readily degraded by proteases, leading to short in-vivo half-lives. The incorporation of NPAAs can sterically hinder or abrogate recognition by these enzymes. Key strategies include the substitution with D-amino acids, which are not recognized by the stereospecific active sites of most proteases, and the introduction of sterically demanding residues like α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib).

-

Constraining Conformation: The biological activity of a peptide is intimately linked to its three-dimensional structure. Many linear peptides exist as a dynamic ensemble of conformers, with only a fraction representing the bioactive conformation. NPAAs can be used to induce specific secondary structures, such as helices and turns, thereby pre-organizing the peptide into its active form and enhancing receptor binding affinity and potency.

-

Modulating Pharmacokinetic and Pharmacodynamic Profiles: By altering a peptide's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, NPAAs can improve its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to enhanced permeability, reduced renal clearance, and ultimately, improved bioavailability.

The judicious selection of an NPAA is therefore a critical design element, driven by a thorough understanding of the target peptide's structure-activity relationship (SAR) and its desired therapeutic profile.

A Survey of Key Non-Proteinogenic Amino Acid Classes and Their Impact

The diversity of NPAAs available for peptide synthesis is vast and continues to expand. The following table summarizes some of the most commonly employed classes and their primary applications:

| Class of NPAA | Example(s) | Primary Application(s) in Peptide Research |

| D-Amino Acids | D-Alanine, D-Phenylalanine | Enhance proteolytic stability, modulate receptor binding. |

| N-Alkylated Amino Acids | N-Methyl-Alanine, Sarcosine | Improve metabolic stability, increase membrane permeability, and reduce aggregation. |

| α,α-Disubstituted Amino Acids | α-Aminoisobutyric Acid (Aib) | Induce helical conformations, provide steric shielding against proteolysis. |

| β-Amino Acids | β-Alanine, β-Homophenylalanine | Introduce novel backbone structures, form unique secondary structures (e.g., helices, turns). |

| γ-Amino Acids | γ-Aminobutyric Acid (GABA) | Act as flexible linkers, induce turn-like structures. |

| Conformationally Constrained Amino Acids | Proline analogs, Bicyclic amino acids | Rigidify the peptide backbone, stabilize specific secondary structures. |

| Functionalized Amino Acids | p-Azido-L-phenylalanine, L-Propargylglycine | Enable bioorthogonal conjugation for labeling, imaging, or drug delivery. |

Methodologies for the Incorporation of Non-Proteinogenic Amino Acids

The site-specific incorporation of NPAAs into a peptide sequence is primarily achieved through chemical synthesis, with Solid-Phase Peptide Synthesis (SPPS) being the workhorse of modern peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most prevalent method for SPPS due to its use of milder reaction conditions compared to the Boc/Bzl strategy. The following is a generalized, yet detailed, protocol for the manual SPPS of a peptide containing an NPAA.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected proteinogenic and non-proteinogenic amino acids

-

Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure.

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Washing Solvents: DMF, DCM

-

Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

-

Solid-phase synthesis vessel with a sintered glass frit

-

Shaker or nitrogen bubbling system for mixing

Protocol Steps:

-

Resin Swelling:

-

Place the desired amount of resin in the synthesis vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Activation and Addition):

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (proteinogenic or NPAA) and a near-equimolar amount of the coupling reagent (e.g., HCTU) in DMF.

-

Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. For sterically hindered NPAAs, longer coupling times, double coupling, or microwave-assisted coupling may be necessary.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative test (e.g., Kaiser test or Chloranil test for secondary amines like N-methylated amino acids) to check for the presence of free amines. A negative result indicates complete coupling.

-

If the coupling is incomplete, drain the solution, wash the resin with DMF, and repeat the coupling step (double coupling).

-

-

Washing:

-

After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Global Deprotection:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC to confirm its identity and purity.

-

-

Choice of Coupling Reagent: For standard couplings, HCTU is efficient and cost-effective. However, for sterically hindered NPAAs (e.g., Aib, N-methylated amino acids), more potent coupling reagents like HATU or the use of carbodiimides with additives like Oxyma are often required to overcome the slower reaction kinetics. Microwave-assisted synthesis can also be employed to drive these difficult couplings to completion by increasing the kinetic energy of the reactants.

-

Double Coupling: This is a self-validating step. If the first coupling is incomplete as indicated by a positive Kaiser test, a second coupling ensures that the desired full-length peptide is the major product, minimizing deletion sequences.

-

Cleavage Cocktail Composition: The choice of scavengers in the TFA cocktail is crucial to prevent side reactions with sensitive amino acid residues. For example, TIS is used to scavenge carbocations generated during the cleavage of t-butyl protecting groups, while water is a general scavenger. For peptides containing tryptophan, methionine, or cysteine, specific scavengers like ethanedithiol (EDT) or thioanisole are often included.

The logical flow of the SPPS workflow can be visualized as follows:

Structural and Functional Consequences of NPAA Incorporation

The introduction of an NPAA can have profound and predictable effects on the structure and, consequently, the function of a peptide.

Impact on Secondary Structure

-